molecular formula C8H8ClNOS B13126341 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one

Cat. No.: B13126341
M. Wt: 201.67 g/mol
InChI Key: RMLJTOVFILGIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one is a heterocyclic compound that features a thienoazepine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chlorothiophene with an appropriate amine under acidic conditions can lead to the formation of the desired thienoazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted thienoazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the thienoazepine ring system allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one: Similar core structure but lacks the chlorine substituent.

    (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile: Contains a similar thienoazepine ring but with different substituents.

Uniqueness

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

2-chloro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one

InChI

InChI=1S/C8H8ClNOS/c9-7-4-5-6(12-7)2-1-3-10-8(5)11/h4H,1-3H2,(H,10,11)

InChI Key

RMLJTOVFILGIDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(S2)Cl)C(=O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.